molecular formula C21H23NO2 B3936581 8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline

8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline

Cat. No. B3936581
M. Wt: 321.4 g/mol
InChI Key: MHORRHCMNRESSG-UHFFFAOYSA-N
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Description

8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline, also known as TQP or TQ, is a chemical compound that has been widely studied for its potential use in scientific research. TQ belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of TQ is not fully understood, but several studies have suggested that it may act through multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. TQ has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes. Additionally, TQ has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
TQ has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. TQ has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) in cells. Moreover, TQ has been reported to inhibit the migration and invasion of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

TQ has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. Moreover, TQ has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, TQ has some limitations for lab experiments. It is poorly soluble in water and requires the use of organic solvents for its preparation and administration. Moreover, TQ has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of TQ. One potential area of research is the development of TQ-based drugs for the treatment of cancer and inflammatory diseases. Moreover, the mechanism of action of TQ needs to be further elucidated to better understand its pharmacological effects. Additionally, the development of new synthesis methods for TQ may improve its purity and yield. Finally, the development of new formulations of TQ that improve its solubility and bioavailability may enhance its effectiveness as a therapeutic agent.
Conclusion
In conclusion, TQ is a promising compound that has been extensively studied for its potential use in scientific research. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop new formulations and synthesis methods for its use in therapeutic applications.

Scientific Research Applications

TQ has been extensively studied for its potential use in various scientific research fields. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. TQ has also been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Moreover, TQ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15-13-16(2)17(3)20(14-15)24-12-6-11-23-19-9-4-7-18-8-5-10-22-21(18)19/h4-5,7-10,13-14H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORRHCMNRESSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2,3,5-Trimethylphenoxy)propoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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